molecular formula C15H18N4O3S B2663803 methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate CAS No. 689746-52-9

methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No.: B2663803
CAS No.: 689746-52-9
M. Wt: 334.39
InChI Key: ZGXMTKALXBTTJP-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate is a triazole-based compound characterized by a 4H-1,2,4-triazole core substituted at the 3-position with a thioacetate group and at the 5-position with a phenylacetylaminomethyl moiety. Its structure combines a triazole ring (known for diverse biological activities) with a phenylacetyl group, which may enhance lipophilicity and target binding.

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-12(17-18-15(19)23-10-14(21)22-2)9-16-13(20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXMTKALXBTTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : Approximately 304.36 g/mol
  • Chemical Structure : The compound features a triazole ring substituted with a thioacetate group and an amino group attached to a phenylacetyl moiety.
  • Target Interactions : The 1,2,4-triazole derivatives often interact with various biological targets including enzymes and receptors. The specific interactions depend on the substituents on the triazole ring.
  • Biochemical Pathways : These compounds can modulate enzyme activities and affect metabolic pathways. For instance, they may inhibit enzymes involved in cell wall synthesis or metabolic processes essential for microbial growth.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties vary among triazole compounds based on their chemical structures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against multidrug-resistant bacteria by restoring sensitivity to conventional antibiotics when used in combination therapies .

Antiviral Activity

Compounds in the triazole class have demonstrated antiviral properties. Studies have shown that this compound can inhibit viral replication in vitro. Specific mechanisms include interference with viral entry or replication processes .

Case Study 1: Antiviral Efficacy Against Influenza

A controlled laboratory study assessed the compound's efficacy against influenza virus strains. Results indicated a dose-dependent reduction in viral load, with maximum efficacy observed at higher concentrations. This suggests potential for development as an antiviral therapeutic agent.

Case Study 2: Combating Antimicrobial Resistance

In a study focused on multidrug-resistant bacterial strains, this compound was shown to restore antibiotic sensitivity when used alongside traditional antibiotics. This highlights its potential role in addressing antibiotic resistance .

Data Summary Table

Biological Activity Effectiveness Mechanism
AntimicrobialEffective against various strainsDisruption of cell wall synthesis
AntiviralInhibits viral replicationInterference with viral processes
AntifungalPotential activity against fungiModulation of fungal enzyme activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4H-1,2,4-triazole derivatives substituted with thioacetate groups. Below is a detailed comparison with structurally related analogs, focusing on substituents, synthesis yields, biological activities, and pharmacokinetic properties.

Table 1: Key Structural and Functional Comparisons
Compound Name (Representative Examples) Substituents (R1, R2, R3) Yield (%) Biological Activity/Properties Key References
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate R1: 4-cyclopropylnaphthalen-1-yl, R2: NH2 80–89 Intermediate in Lesinurad synthesis
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate R1: phenyl, R2: 1,3,4-thiadiazole-phenylamino 45 (total) High intermolecular interaction energy with enzymes
4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine R1: methyl, R2: pyridin-2-ylthio, R3: morpholine 90 Microwave-assisted synthesis; high yield
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate R1: phenyl, R2: pyridin-3-yl N/A Structural analog with pyridine substitution
Potassium 2-((4-amino-5-(morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate R1: amino, R2: morpholino N/A Metabolite detected in rat plasma (retention time 2.008 min)
Key Observations

Structural Variations and Synthesis Efficiency The phenylacetylaminomethyl group in the target compound distinguishes it from analogs with pyridinyl (e.g., ), thiadiazole (), or morpholine substituents (). These groups influence lipophilicity and binding affinity. Microwave-assisted synthesis (e.g., ) achieves higher yields (up to 90%) compared to conventional methods (4–21% in earlier studies) .

The presence of 1,3,4-thiadiazole in improves target binding, while morpholine in may enhance solubility and bioavailability.

Pharmacokinetics Potassium 2-((4-amino-5-(morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate shows rapid plasma clearance (retention time 2.008 min) in rats, indicating possible metabolic stability challenges for related compounds .

Comparative Challenges

  • Analogs with cyclopropylnaphthalene () or pyridinyl () groups demonstrate higher synthetic yields but lack direct biological data.
  • The target compound’s phenylacetyl group may offer unique pharmacokinetic advantages, though empirical studies are needed.

Q & A

Q. What is the standard synthetic pathway for methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate?

The compound is synthesized via a multi-step process. A key intermediate, 4-methyl-5-[(phenylacetyl)aminomethyl]-4H-1,2,4-triazole-3-thiol, is first prepared by reacting a thiol precursor (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium. Subsequent acidification with ethanoic acid yields the free acid, which is esterified using methanol under acidic or basic conditions. Purification typically involves crystallization from methanol or ethanol .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on a combination of elemental analysis, IR spectroscopy (to identify functional groups like -NH, -C=O, and -S-), and chromatographic methods (e.g., HPLC or TLC) to verify purity. Advanced techniques such as 1^1H-NMR and 13^{13}C-NMR are used to resolve the molecular framework, including substituent positions on the triazole ring .

Q. What pharmacological screening approaches are recommended for this compound?

Initial screening should focus on antimicrobial activity due to structural similarities to active 1,2,4-triazole derivatives. Use standardized assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with comparisons to reference drugs like ampicillin or fluconazole. Dose-response studies (10–100 µg/mL) and MIC/MBC determinations are critical .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves adjusting solvent systems (e.g., aqueous vs. alcoholic media), temperature control (reflux at 70–80°C), and catalyst use. For example, substituting water with propan-2-ol and saturating the reaction with dry HCl gas improves imidate formation efficiency. Recrystallization from ethanol/water (1:1) enhances purity .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from impurities or stereochemical variations. Employ HPLC-DAD with a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%). For stereoisomers, use chiral columns or X-ray crystallography. Comparative studies with structurally analogous compounds (e.g., varying phenyl or methoxy substituents) can isolate structure-activity relationships .

Q. How do substituents on the triazole ring influence biological activity?

Methoxy or halogen substituents at the 2,4- or 3,4-positions on the phenyl ring enhance lipophilicity and membrane penetration, increasing antimicrobial potency. For example, 3,4-dimethoxyphenyl derivatives show 2–4-fold higher activity against S. aureus than unsubstituted analogs. Quantitative structure-activity relationship (QSAR) modeling using Hammett constants (σ) or logP values can predict optimal substituents .

Q. What strategies improve stability in formulation studies?

To enhance stability in tablet formulations, incorporate excipients like microcrystalline cellulose (20–30% w/w) and magnesium stearate (1–2% w/w). Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via UV spectrophotometry at λ~270 nm. Lyophilization or encapsulation in cyclodextrins may mitigate hydrolysis of the ester group .

Methodological Considerations

Q. How to design a robust HPLC protocol for quantifying this compound?

Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.1% phosphoric acid (55:45 v/v) at 1.0 mL/min. Detection at 254 nm ensures sensitivity (LOD ~0.1 µg/mL). Validate linearity (r² > 0.999) across 1–100 µg/mL and assess intra-/inter-day precision (RSD < 2%) .

Q. What computational tools aid in predicting metabolic pathways?

Leverage software like Schrödinger’s ADMET Predictor or SwissADME to estimate Phase I/II metabolism. Key predictions include CYP450-mediated oxidation of the methyl group and glucuronidation of the acetate moiety. Docking studies (AutoDock Vina) against microbial target proteins (e.g., C. albicans lanosterol 14α-demethylase) guide lead optimization .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity profiles?

Discrepancies may stem from assay conditions (e.g., cell line specificity). Re-evaluate cytotoxicity using a panel of cell lines (e.g., HepG2, HEK293) and standardized MTT assays (48–72 h exposure). Cross-validate with apoptosis markers (Annexin V/PI) and compare results under consistent oxygen levels (5% CO₂ vs. ambient) .

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